molecular formula C9H10BrNO B1291745 7-Bromochroman-4-amine CAS No. 1016804-06-0

7-Bromochroman-4-amine

Cat. No. B1291745
M. Wt: 228.09 g/mol
InChI Key: XFJNBPPWJRERLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic amines can be achieved through various strategies. One approach involves the use of enzymatic strategies to synthesize enantioenriched amines, as described in the synthesis of 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to antimicrobial agents like Levofloxacin . Another method for synthesizing brominated amines is illustrated by the reaction of 4-bromomethyl-5-methyl-1,3-dioxol-2-one with secondary amines to produce tertiary amines, albeit with by-products that need to be minimized . Additionally, a green synthesis method has been developed for brominating 7-Aminophthalide, which could potentially be adapted for the synthesis of 7-Bromochroman-4-amine .

Molecular Structure Analysis

The molecular structure of brominated aromatic amines is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the reactivity and electronic properties of the molecule. The placement of the bromine substituent can lead to different reactivity patterns, as seen in the photochemical synthesis of brominated tetracyclo compounds .

Chemical Reactions Analysis

Brominated aromatic amines can undergo various chemical reactions. For instance, the presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the synthesis of N4-substituted 7-bromo-1,5-naphthyridin-4-amines . These compounds have shown significant antimalarial activity, demonstrating the potential of brominated amines in medicinal chemistry. The reactivity of brominated compounds with amines can also lead to rearrangements, as observed in the photolysis and subsequent reaction with primary amines of a brominated tetracyclo compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic amines are influenced by the bromine substituent. Bromine atoms are heavy and can increase the molecular weight and density of the compound. They are also electron-withdrawing, which can affect the acidity of adjacent functional groups and the overall stability of the molecule. The presence of bromine can also enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties if used in drug design .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

7-Bromochroman-4-amine serves as a versatile intermediate in the synthesis of complex organic molecules. Its bromo substituent is a reactive site that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The compound's ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, has been exploited to construct biologically active molecules. These synthetic strategies enable the efficient assembly of chroman derivatives, which are found in numerous natural products and pharmaceuticals with antioxidant, anti-inflammatory, and anticancer activities (Liu et al., 2003).

Material Science

In the field of material science, 7-Bromochroman-4-amine has found applications in the development of organic semiconductor materials. The functionalization of polyfluorenes with 7-Bromochroman-4-amine derivatives has been reported to produce hybrid materials with enhanced optoelectronic properties. These materials are of interest for their potential applications in light-emitting diodes (LEDs), field-effect transistors (FETs), and solar cells. The introduction of the chroman moiety into polymeric backbones can modulate the electronic properties of the material, improving charge transport and photophysical stability (de Roo et al., 2014).

Catalysis

The bromo substituent of 7-Bromochroman-4-amine enables its use in catalytic transformations. It can act as a precursor in the synthesis of catalysts for various organic reactions, including the reduction of nitro compounds to amines. Graphene-based catalysts functionalized with 7-Bromochroman-4-amine derivatives have shown significant activity in the catalytic reduction of nitroarenes, a key step in the production of anilines. Anilines are crucial intermediates in the manufacture of dyes, pharmaceuticals, and agrochemicals. The development of efficient and environmentally benign catalytic systems for their synthesis is of great interest to the chemical industry (Nasrollahzadeh et al., 2020).

Safety And Hazards

7-Bromochroman-4-amine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJNBPPWJRERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640970
Record name 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromochroman-4-amine

CAS RN

1016804-06-0
Record name 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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